

# The Pharmacokinetics of Diosuxentan (SC0062): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Diosuxentan**, also known as SC0062 and WX013, is a novel, orally active, and highly selective endothelin-A (ETA) receptor antagonist currently under investigation for the treatment of chronic kidney disease (CKD), including IgA nephropathy and diabetic kidney disease.[1] By selectively blocking the ETA receptor, **Diosuxentan** aims to mitigate the detrimental effects of endothelin-1 (ET-1) in the kidneys, such as vasoconstriction, inflammation, and fibrosis.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of **Diosuxentan**, drawing from data available from its first-in-human Phase I clinical trial. The information presented herein is intended to support further research and development of this promising therapeutic agent.

#### Introduction

The endothelin system, particularly the interaction between endothelin-1 and the ETA receptor, plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[1] Selective antagonism of the ETA receptor has emerged as a promising therapeutic strategy. **Diosuxentan** (SC0062) is a potent and highly selective ETA receptor antagonist that has demonstrated a favorable safety profile and predictable pharmacokinetic characteristics in early clinical development.[1] This document synthesizes the available pharmacokinetic data for **Diosuxentan**, details the experimental methodologies used in its initial clinical evaluation, and illustrates its mechanism of action and the associated experimental workflows.



#### **Mechanism of Action**

**Diosuxentan** exerts its pharmacological effect by selectively inhibiting the endothelin-A (ETA) receptor. The binding of the potent vasoconstrictor peptide endothelin-1 (ET-1) to the ETA receptor on smooth muscle cells triggers a cascade of intracellular signaling events, leading to vasoconstriction and cellular proliferation. In pathological conditions such as chronic kidney disease, this pathway contributes to renal cell injury, proteinuria, inflammation, and fibrosis.[1] By blocking this interaction, **Diosuxentan** aims to counteract these harmful effects.



Click to download full resolution via product page

Figure 1: Diosuxentan's Mechanism of Action.

### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Diosuxentan** and its major active metabolite, M18, were evaluated in a first-in-human, Phase I study involving healthy Chinese volunteers. The study consisted of a single-ascending-dose (SAD) phase, a multiple-ascending-dose (MAD) phase, and a food-effect (FE) assessment.[1]

#### **Absorption**

Following oral administration, **Diosuxentan** is rapidly absorbed. In the SAD study, the time to reach maximum plasma concentration (Tmax) was observed to be between 1.5 and 4.0 hours across a dose range of 10 mg to 100 mg.[1]

## **Dose Proportionality and Accumulation**

Plasma exposure to both **Diosuxentan** and its active metabolite, M18, increased in a manner that was more than dose-proportional. In the MAD study, where subjects received daily doses



of 20 mg and 50 mg for six days, a steady state was achieved by day 3. The accumulation ratios on day 6 were 1.22 for **Diosuxentan** and 1.89 for M18.[1]

#### Elimination

The terminal elimination half-life (t1/2) of **Diosuxentan** was found to be 7.25 hours, while its major active metabolite, M18, exhibited a longer half-life of 13.73 hours.[1]

#### **Food Effect**

The effect of a high-fat meal on the pharmacokinetics of a single 50 mg dose of **Diosuxentan** was investigated. The presence of food led to a 41% increase in the maximum plasma concentration (Cmax) of **Diosuxentan** and a 32% increase in the Cmax of M18. The median Tmax for **Diosuxentan** was delayed by 3 hours in the fed state compared to the fasting state. However, overall drug exposure (as measured by the area under the curve, AUC) was not affected by food.[1]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Diosuxentan** (SC0062) and its major active metabolite (M18) from the Phase I clinical trial.[1]

Table 1: Summary of Pharmacokinetic Parameters for **Diosuxentan** (SC0062) and M18

| Parameter                        | Diosuxentan (SC0062)  | M18 (Metabolite)      |
|----------------------------------|-----------------------|-----------------------|
| Time to Peak (Tmax)              | 1.5 - 4.0 hours (SAD) | Not Reported          |
| Terminal Half-life (t1/2)        | 7.25 hours            | 13.73 hours           |
| Accumulation Ratio (Day 6)       | 1.22                  | 1.89                  |
| Food Effect on Cmax (50 mg dose) | † <b>41</b> %         | ↑ 32%                 |
| Food Effect on Tmax (50 mg dose) | Delayed by 3 hours    | Not Reported          |
| Food Effect on AUC (50 mg dose)  | No significant effect | No significant effect |



# Experimental Protocols Phase I First-in-Human Study Design

The primary objectives of this Phase I study were to assess the safety and tolerability of **Diosuxentan** in healthy subjects. The secondary objectives included the characterization of its pharmacokinetic profile.[1]



Click to download full resolution via product page

Figure 2: Phase I Study Design Overview.

- Study Population: Healthy Chinese volunteers.[1]
- Single-Ascending-Dose (SAD) Component: Subjects received single oral doses of Diosuxentan ranging from 10 mg to 100 mg.[1]
- Multiple-Ascending-Dose (MAD) Component: Subjects received daily oral doses of 20 mg or 50 mg of Diosuxentan for six consecutive days.[1]
- Food-Effect (FE) Component: The impact of a high-fat meal on the pharmacokinetics of a single 50 mg dose of **Diosuxentan** was evaluated.[1]
- Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of **Diosuxentan** and its major active metabolite, M18.



 Bioanalytical Method: Plasma concentrations of SC0062 and its metabolite M18 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

### Conclusion

**Diosuxentan** (SC0062) is a promising, highly selective ETA receptor antagonist with a predictable pharmacokinetic profile characterized by rapid absorption and a half-life supportive of once-daily dosing. The observed food effect on Cmax without a significant impact on overall exposure suggests that **Diosuxentan** may be administered with or without food. The data from the first-in-human study provide a strong foundation for the ongoing and future clinical development of **Diosuxentan** for the treatment of chronic kidney disease. Further studies are warranted to fully elucidate its metabolic pathways and to characterize its pharmacokinetic profile in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. diosuxentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [The Pharmacokinetics of Diosuxentan (SC0062): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606746#pharmacokinetics-of-diosuxentan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com